Benzoquinolinas

Benzoquinolines are a class of organic compounds derived from benzoic acid, featuring an additional nitrogen atom in the ring structure attached to the benzene core through a quinone moiety. These molecules have a distinctive tetravalent oxygen bridge at positions 1 and 2 of the benzene ring, with one of these positions occupied by a hydroxyl or carboxylic group, followed by a nitrogen atom.

Benzoquinolines exhibit a range of biological activities due to their structural characteristics. They are often studied for their potential as pharmacological agents owing to their antioxidant properties and ability to scavenge free radicals. Additionally, certain benzoquinolines show promise in anticancer research, serving as potential candidates for targeted therapies.

Structurally diverse benzoquinoline derivatives can be synthesized via various chemical reactions, such as Friedel-Crafts alkylation or acylation of quinones, enabling the modification of their physicochemical properties and biological activities. Due to their versatile nature, these compounds find applications in pharmaceutical research, material science, and natural product chemistry.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

|

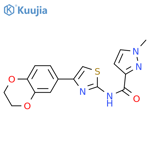

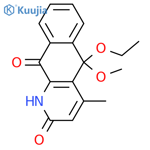

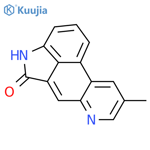

7-Methoxy-4,5-dihydronaphthol[1,2,3-ij][2,7]naphthyridine-4,5-(6H)-dione | 265311-72-6 | C16H10N2O3 |

|

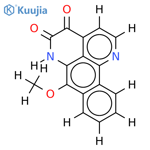

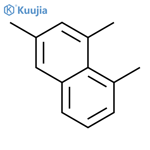

Benzo[f]quinoline, 1-chloro-3-methyl- | 61773-02-2 | C14H10ClN |

|

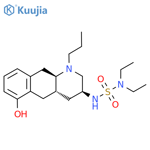

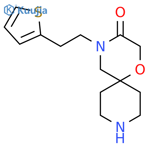

Sulfamide, N,N-diethyl-N'-(1,2,3,4,4a,5,10,10a-octahydro-6-hydroxy-1-propylbenzo[g]quinolin-3-yl)-, [3S-(3α,4aα,10aβ)]- (9CI) | 140630-80-4 | C20H33N3O3S |

|

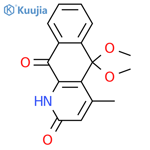

Marcanine A; 5-Di-Me acetal | 1401306-86-2 | C16H15NO4 |

|

Marcanine A; 5-Et-Me acetal | 1401305-89-2 | C17H17NO4 |

|

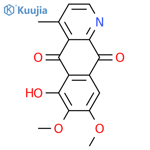

Marcanine A; 3-Methoxy, 11-hydroxy, N-Me | 249285-59-4 | C16H13NO5 |

|

Marcanine A; 3-Methoxy, N-Me | 249285-58-3 | C16H13NO4 |

|

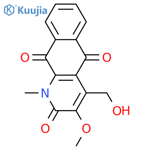

4-Methylbenzo[g]quinoline-5,10-dione; 7,8-Dimethoxy, 6-hydroxy | 330579-56-1 | C16H13NO5 |

|

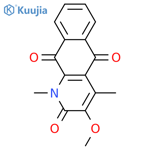

4-Methylbenzo[g]quinoline-5,10-dione; 7-Methoxy, 6-hydroxy | 330579-53-8 | C15H11NO4 |

|

Xylanigripone A | 2085843-48-5 | C15H10N2O |

Literatura Relacionada

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

5. Book reviews

Fornecedores recomendados

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados

-

1,3,8-Trimethylnaphthalene Cas No: 17057-91-9

1,3,8-Trimethylnaphthalene Cas No: 17057-91-9 -

-

-

-